

6-Phenoxy nicotinaldehyde chemical properties and structure

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Compound of Interest

Compound Name: 6-Phenoxy nicotinaldehyde

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6-Phenoxy nicotinaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenoxy nicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document provides an in-depth technical overview of its chemical properties, structure, and postulated synthesis. Furthermore, it outlines potential biological activities based on structurally related compounds and furnishes detailed, standardized experimental protocols for its synthesis, purification, and biological evaluation. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar molecules.

Chemical Properties and Structure

6-Phenoxy nicotinaldehyde is a solid organic compound. Its core structure consists of a pyridine ring substituted with a phenoxy group at the 6-position and an aldehyde group at the 3-position.

Chemical Structure

- IUPAC Name: 6-phenoxy pyridine-3-carbaldehyde

- SMILES String: O=Cc1cncc(c1)Oc2ccccc2
- 2D Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **6-Phenoxy nicotinaldehyde** is presented in Table 1.

Table 1: Physicochemical Properties of **6-Phenoxy nicotinaldehyde**

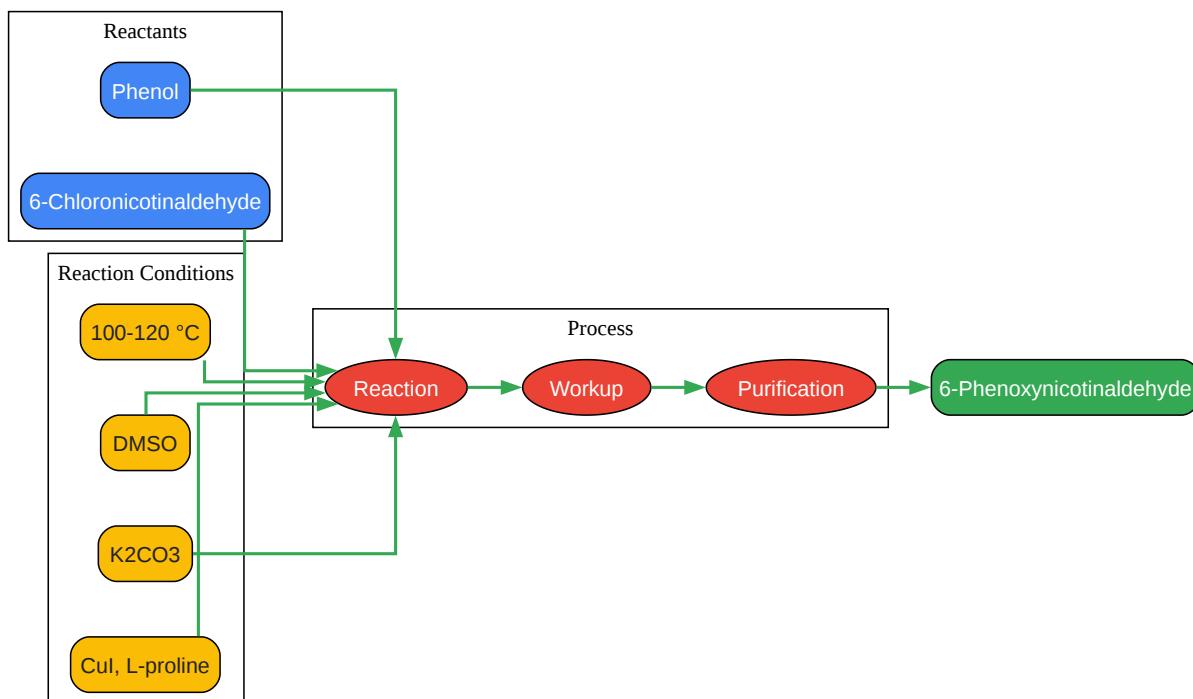
Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ NO ₂	N/A
Molecular Weight	199.21 g/mol	N/A
Melting Point	108-110 °C	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
CAS Number	173282-69-4	N/A

Synthesis and Purification

While a specific, detailed synthesis of **6-Phenoxy nicotinaldehyde** is not widely published, a plausible and efficient route involves the coupling of 6-chloronicotinaldehyde with phenol. Two common methods for such diaryl ether syntheses are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[\[1\]](#)

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, typically catalyzed by copper.[\[2\]](#)[\[3\]](#)

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Caption: Proposed Ullmann Condensation Workflow for **6-Phenoxy nicotinaldehyde** Synthesis.

Experimental Protocol: Ullmann Condensation

- Reaction Setup: To an oven-dried reaction vessel, add 6-chloronicotinaldehyde (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

- Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel under an inert atmosphere (e.g., nitrogen or argon).
- Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for **6-Phenoxynicotinaldehyde** is not readily available, the following are predicted values based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for **6-Phenoxynicotinaldehyde**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aldehyde H	9.9 - 10.1	s
Pyridine H (ortho to aldehyde)	8.8 - 9.0	d
Pyridine H (para to aldehyde)	8.2 - 8.4	dd
Pyridine H (meta to aldehyde)	7.2 - 7.4	d
Phenyl H (ortho to ether)	7.1 - 7.3	d
Phenyl H (meta to ether)	7.4 - 7.6	t
Phenyl H (para to ether)	7.2 - 7.4	t

Predicted in CDCl_3 solvent.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for **6-Phenoxynicotinaldehyde**

Carbon	Predicted Chemical Shift (δ , ppm)
Aldehyde C=O	190 - 193
Pyridine C (ipso to phenoxy)	162 - 165
Pyridine C (ipso to aldehyde)	135 - 138
Pyridine C (ortho to aldehyde)	152 - 155
Pyridine C (para to aldehyde)	138 - 141
Pyridine C (meta to aldehyde)	118 - 121
Phenyl C (ipso to ether)	155 - 158
Phenyl C (ortho to ether)	120 - 123
Phenyl C (meta to ether)	129 - 132
Phenyl C (para to ether)	125 - 128

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for **6-Phenoxynicotinaldehyde**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (aromatic)	3100 - 3000	Medium
C-H (aldehyde)	2850 - 2750	Medium
C=O (aldehyde)	1710 - 1690	Strong
C=C, C=N (aromatic)	1600 - 1450	Medium-Strong
C-O-C (ether)	1250 - 1200	Strong

Mass Spectrometry

For aromatic aldehydes, the molecular ion peak (M^+) is typically observed.^[4] Common fragmentation patterns include the loss of a hydrogen radical ($M-1$) and the loss of the formyl group ($M-29$).^{[5][6][7]}

Table 5: Predicted Mass Spectrometry Fragments for **6-Phenoxynicotinaldehyde**

m/z	Fragment
199	$[M]^+$
198	$[M-H]^+$
170	$[M-CHO]^+$
77	$[C_6H_5]^+$

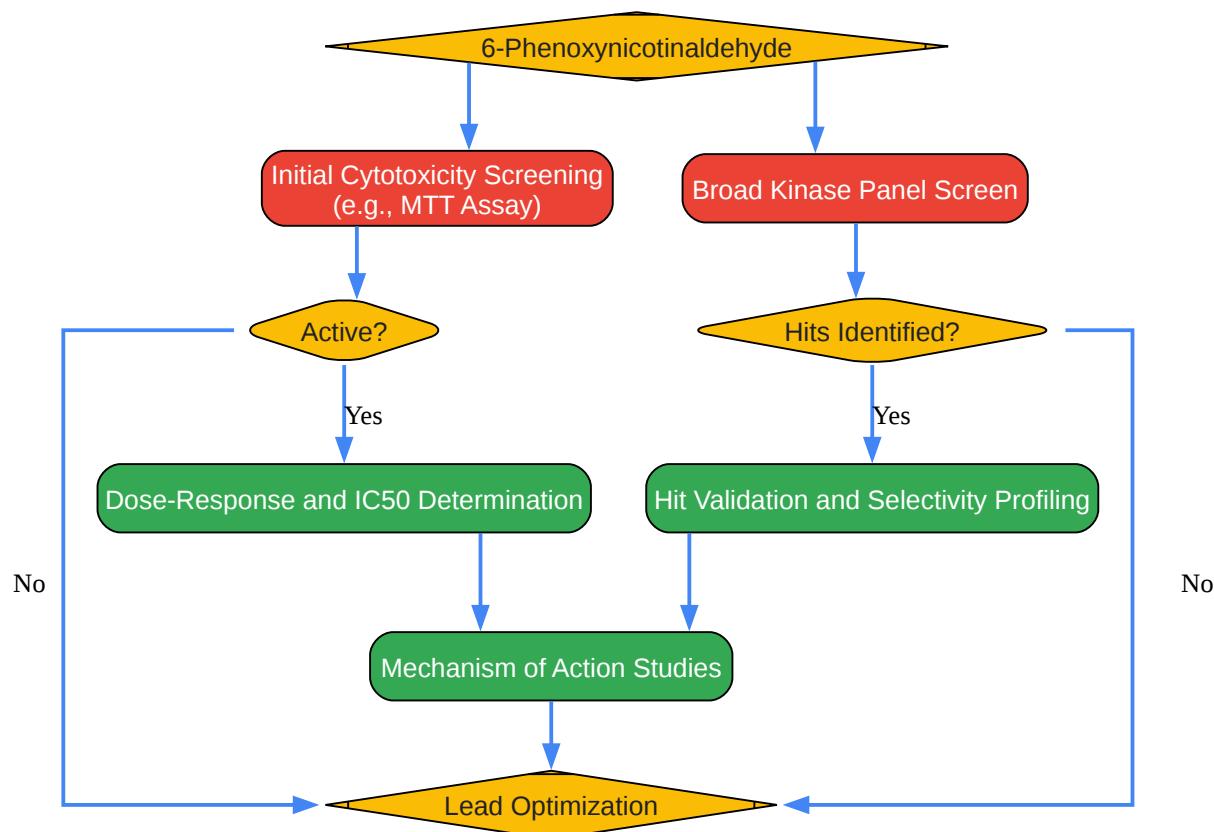
Potential Biological Activity and Experimental Protocols

While there is no direct evidence of the biological effects of **6-Phenoxynicotinaldehyde**, its structural motifs—a phenoypyridine core and a nicotinaldehyde moiety—suggest potential for biological activity. Phenoypyridine derivatives have been investigated as kinase inhibitors, and some nicotinaldehyde derivatives have demonstrated cytotoxic effects.^{[8][9][10][11][12][13]}

Postulated Biological Activities

- Kinase Inhibition: The phenoypyridine scaffold is present in known kinase inhibitors.^{[8][10][14]} The nitrogen atoms in the pyridine ring and the oxygen of the ether linkage can potentially form hydrogen bonds with the hinge region of kinase active sites.
- Cytotoxicity: Nicotinaldehyde and its derivatives have shown cytotoxic activity against various cancer cell lines.^{[9][11][12][13]} The aldehyde group can be reactive and may contribute to cellular toxicity.

Proposed Biological Screening Workflow

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